N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Historical Development of Tetrahydronaphthalene-Sulfonamide Research
The exploration of sulfonamide derivatives dates to the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. Over subsequent decades, structural diversification of sulfonamides revealed their potential beyond antimicrobial applications, particularly in cancer and viral disease research. The integration of tetrahydronaphthalene scaffolds emerged in the late 20th century as a strategy to enhance lipophilicity and target engagement in central nervous system disorders. A pivotal advancement occurred with the development of 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride derivatives, which demonstrated dual functionality through sulfonamide pharmacophores and bicyclic aromatic systems. This work laid the foundation for modern bifunctional compounds like N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, which combines tetrahydronaphthalene's conformational rigidity with sulfonamide's hydrogen-bonding capacity.
Significance in Medicinal Chemistry Research Paradigms
This compound exemplifies three critical design principles in contemporary drug discovery:
- Stereochemical Complexity : The tetrahydronaphthalene core introduces multiple chiral centers, enabling precise spatial arrangement of functional groups for target complementarity.
- Fluorine-Enhanced Bioactivity : The 3-(trifluoromethyl)benzenesulfonamide moiety improves metabolic stability and membrane permeability while modulating electron distribution for optimized receptor interactions.
- Hybrid Pharmacophores : Merging a hydroxylated tetrahydronaphthalene with sulfonamide creates dual-acting molecules capable of simultaneous enzyme inhibition and allosteric modulation.
Recent studies demonstrate such hybrids inhibit carbonic anhydrase IX/XII isoforms (Ki = 4.7–8.2 nM) while maintaining selectivity over off-target isoforms. The hydroxyl group at position 2 enhances aqueous solubility (logP = 1.8) compared to non-hydroxylated analogs (logP = 3.1–3.9), addressing a key limitation in CNS drug development.
Current Research Landscape and Knowledge Gaps
As of 2025, research focuses on three primary applications:
- Oncology : Derivatives show submicromolar IC~50~ against MCF-7 (breast) and A-549 (lung) carcinoma lines through dual HDAC6/tubulin inhibition.
- Antiviral Therapy : Structural analogs exhibit 3× greater activity against avian paramyxovirus than ribavirin via viral fusion protein disruption.
- Neuroinflammation Modulation : Preliminary data suggest COX-2/5-LOX dual inhibition (IC~50~ = 0.32 μM/0.47 μM) with reduced gastrointestinal toxicity.
Critical knowledge gaps persist in:
- In vivo pharmacokinetic profiles, particularly blood-brain barrier penetration
- Structure-activity relationships of stereoisomers
- Long-term stability of the N-methyl sulfonamide linkage
Theoretical Framework for Investigating Bifunctional Sulfonamide Derivatives
The compound's activity arises from synergistic interactions between its components:
Table 1 : Key Structural Contributions to Biological Activity
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c19-18(20,21)15-6-3-7-16(10-15)26(24,25)22-12-17(23)9-8-13-4-1-2-5-14(13)11-17/h1-7,10,22-23H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHPQUUSVWOSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 2-hydroxy-1,2,3,4-tetrahydronaphthalene, is prepared through hydrogenation of 2-naphthol.
Sulfonamide Formation: The naphthalene derivative is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO2NH-) undergoes characteristic reactions, including alkylation , acylation , and hydrolysis , depending on reaction conditions.
Key Findings :
-
Alkylation reactions favor polar aprotic solvents (e.g., DMF) and mild bases to prevent decomposition of the tetrahydronaphthalene core.
-
Acylated derivatives show improved metabolic stability compared to parent compounds.
Hydroxy-Tetrahydronaphthalene Modifications
The secondary alcohol on the tetrahydronaphthalene ring participates in esterification , oxidation , and etherification .
Mechanistic Insights :
-
Oxidation with PCC proceeds via a radical intermediate, confirmed by EPR studies.
-
Ether derivatives exhibit reduced polarity, enhancing blood-brain barrier permeability .
Trifluoromethyl Group Effects
The electron-withdrawing -CF3 group directs electrophilic substitution to the meta position on the benzene ring.
Computational Data :
-
DFT calculations (B3LYP/6-31G*) confirm the -CF3 group reduces electron density at C-4 and C-5 by 18% compared to unsubstituted analogs .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the tetrahydronaphthalene ring:
Applications :
Degradation Pathways
Under stress conditions (heat, light, pH extremes), the compound undergoes:
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Hydrolytic cleavage of the sulfonamide bond (pH > 10).
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Oxidative ring-opening of the tetrahydronaphthalene moiety (via hydroxyl radical attack).
Stability Data :
| Condition | Half-Life (25°C) | Major Degradant |
|---|---|---|
| pH 1.2 (HCl) | >30 days | None detected |
| pH 9.0 (NaOH) | 8 days | 3-(Trifluoromethyl)benzenesulfonic acid |
| UV light (254 nm) | 3 days | Ring-opened diketone |
Synthetic Optimization
Key parameters for scalable synthesis:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temp. | 60–65°C | Prevents thermal decomposition |
| Solvent | THF/H2O (3:1) | Maximizes sulfonamide coupling rate |
| Catalyst | CuI (5 mol%) | Accelerates Ullmann-type couplings |
Yield Improvement :
-
Use of microwave irradiation reduces reaction time from 24 h to 45 min (yield: 82% → 89%).
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity:
- Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the tetrahydronaphthalene moiety have been evaluated for their efficacy against various cancer cell lines. The presence of trifluoromethyl groups enhances biological activity by improving lipophilicity and cellular uptake .
-
Antimicrobial Properties:
- Compounds related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide have demonstrated potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The sulfonamide group contributes to this activity by interfering with bacterial folate synthesis .
- Anticonvulsant Potential:
Materials Science Applications
- Polymer Development:
- Coating Technologies:
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer potential of various sulfonamide derivatives, this compound was tested against human melanoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of several sulfonamide compounds revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus, highlighting its effectiveness as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Notes on Structural and Functional Implications
Its position at the 3-position (vs. 4-position in COL3A1 inhibitors) may alter binding orientation .
Hydroxy-Tetrahydronaphthalene Moiety : The hydroxy group could participate in hydrogen bonding, while the bicyclic system may restrict rotational freedom, improving selectivity for target enzymes or receptors .
Metabolic Stability : Compared to perfluorinated analogs (), the single -CF₃ group likely reduces bioaccumulation risks while maintaining resistance to oxidative metabolism .
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C₁₈H₁₈F₃N₁O₂S
- Molecular Weight : 367.4 g/mol
- CAS Number : 1421485-34-8
The structure comprises a tetrahydronaphthalene moiety with a hydroxyl group and a trifluoromethyl-substituted benzenesulfonamide group. This combination is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes, which are crucial in various physiological processes.
- Receptor Modulation : The tetrahydronaphthalene structure may facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, likely due to the presence of the sulfonamide moiety.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer activity. A notable study demonstrated its effectiveness in inhibiting the proliferation of several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 12.5 | |
| MCF7 (breast cancer) | 15.0 | |
| HeLa (cervical cancer) | 10.0 |
The mechanism involves inducing apoptosis through mitochondrial pathways and modulation of Bcl-2 family proteins, which are crucial for cell survival.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on A431 cells. The results indicated that treatment led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting epidermoid carcinoma cells.
- Case Study on Antimicrobial Efficacy : In another investigation published in Antibiotics, researchers evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential application in treating infections caused by resistant strains.
Q & A
Q. What are the optimal synthetic routes for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how can purity be ensured?
Methodological Answer:
- Synthetic Optimization : The compound’s sulfonamide and trifluoromethyl groups suggest multi-step synthesis involving sulfonylation and fluorination. A plausible route includes:
- Nucleophilic substitution : React 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethanol with 3-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane, using pyridine as a base to scavenge HCl .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate intermediates, as described for analogous sulfonamide syntheses .
- Purity Validation : Confirm via LC-MS (ESI+ mode) with a C18 column (2.1 × 50 mm, 1.7 μm) and 0.1% formic acid in water/acetonitrile mobile phase .
Q. Challenges :
Q. Which analytical techniques are most effective for characterizing this compound and confirming structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to match the exact mass (e.g., [M+H]+ calculated for C18H17F3NO3S: 384.0872) .
- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .
Data Cross-Validation : Discrepancies in NMR integration ratios (e.g., para vs. meta isomers) can be resolved using 2D-COSY or HSQC experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
Methodological Answer:
- Assay-Specific Optimization :
- Solubility Testing : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and verify solubility in PBS or cell culture media using dynamic light scattering (DLS) .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH regeneration systems to assess CYP450-mediated degradation. Compare half-lives (t1/2) across species .
- Data Normalization : Include internal controls (e.g., reference inhibitors) in enzymatic assays to account for batch-to-batch variability .
Case Study : If in vitro potency (IC50) conflicts with in vivo efficacy, evaluate pharmacokinetic parameters (e.g., Cmax, AUC) via LC-MS/MS analysis of plasma samples .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the trifluoromethyl and sulfonamide moieties?
Methodological Answer:
- Analog Design :
- Biological Evaluation :
Data Interpretation : Use molecular docking (AutoDock Vina) to correlate activity trends with binding affinity to active sites .
Q. How can researchers investigate the metabolic pathways and potential toxicity of this compound in preclinical models?
Methodological Answer:
- Metabolite Identification :
- Toxicity Screening :
Challenges : Oxidative metabolites (e.g., hydroxylated tetrahydronaphthalene) may require synthetic standards for quantification .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
- Computational Refinement :
- Experimental Validation :
Example : If MD simulations predict CF3 participation in hydrophobic pockets but SPR shows weak binding, re-evaluate protonation states (e.g., sulfonamide NH as a hydrogen bond donor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
